molecular formula C7H9ClN2O B2874582 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride CAS No. 2378503-71-8

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride

Cat. No.: B2874582
CAS No.: 2378503-71-8
M. Wt: 172.61
InChI Key: FSBCAUSHUQGFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride is a synthetic organic compound featuring a cyclobutanone core substituted with an imidazole moiety and a hydrochloride salt. The hydrochloride salt likely enhances solubility, a common feature in pharmaceutical intermediates or active ingredients .

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBCAUSHUQGFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-71-8
Record name 3-(1H-imidazol-1-yl)cyclobutan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different imidazole-based structures.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit unique chemical and biological properties.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific, detailed information, comprehensive data tables, or well-documented case studies focusing solely on the applications of the compound "3-Imidazol-1-ylcyclobutan-1-one;hydrochloride." However, the search results do provide some context regarding imidazoles and related compounds in medicinal chemistry and drug discovery.

General Information on Imidazoles

  • Properties and Synthesis: Imidazole is an amphoteric compound with both acidic and basic properties and is considered aromatic . Substituted imidazole can be synthesized using heterogeneous catalysis and are building blocks for synthesizing molecules of biological and pharmaceutical interest .
  • Biological Role: Imidazole is present in many enzymatic active sites, facilitating acid-base and nucleophilic catalysis .
  • Pharmaceutical Applications: Imidazole-containing structures are found in substances with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Specific Imidazole Derivatives and their Applications

  • 3-Imidazolylmethyltetrahydrocarbazolone derivatives: These compounds are potent selective antagonists at neuronal 5-hydroxytryptamine receptors and are useful in treating migraine and psychotic disorders . They are well absorbed from the gastro-intestinal tract and suitable for oral or rectal administration .
  • Carbophenyline: Carbophenyline is a selective I1-R agonist that has shown potential in preclinical evaluations for treating oxaliplatin-induced neuropathic pain in mice .
  • Imidazole-1-yl-acetic acid hydrochloride: This compound is an intermediate for Zoledronic acid and can be synthesized solvent-free .

Safety Information

  • "3-(1H-imidazol-1-yl)cyclobutan-1-onehydrochloride" causes skin and serious eye irritation .

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Notable Properties/Applications
This compound C₇H₉ClN₂O (hypothetical) ~170.62 (calculated) Cyclobutanone Imidazole, ketone, HCl salt Potential drug intermediate; ketone may enhance reactivity
1-(Azetidin-3-yl)-1H-imidazole hydrochloride C₆H₁₀ClN₃ 159.617 Azetidine (4-membered saturated ring) Imidazole, HCl salt Smaller ring size; lacks ketone; possible use in small-molecule therapeutics
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride C₁₁H₁₁ClN₂O₂ 238.671 Benzoic acid Imidazole, carboxylic acid, HCl salt Aromatic system improves stability; carboxylic acid enhances solubility
Donepezil hydrochloride C₂₄H₂₉ClNO₃ 415.95 Piperidine/indanone Tertiary amine, HCl salt Clinically used for Alzheimer’s disease; HCl salt improves bioavailability
Key Observations:

Cyclobutanone vs. Azetidine: The target compound’s cyclobutanone core introduces ring strain and a reactive ketone group, which may influence its chemical reactivity compared to the azetidine-containing analog (a saturated four-membered ring without a carbonyl group) .

Aromatic vs.

Hydrochloride Salts : All compounds utilize hydrochloride salts to improve solubility, a critical factor in drug formulation (e.g., donepezil hydrochloride’s use in CNS therapeutics) .

Functional Group Implications

  • However, the benzoic acid derivative’s additional carboxylic acid group may confer pH-dependent solubility .
  • Ketone vs. Carboxylic Acid: The cyclobutanone’s ketone group could participate in nucleophilic addition reactions, whereas the benzoic acid’s carboxylic acid may undergo ionization in physiological conditions, affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.